molecular formula C13H10ClN3O4 B2487734 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865287-29-2

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2487734
CAS No.: 865287-29-2
M. Wt: 307.69
InChI Key: TYHLMKJJKMXQMX-UHFFFAOYSA-N
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Description

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C13H10ClN3O4 and its molecular weight is 307.69. The purity is usually 95%.
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Biological Activity

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

The compound's molecular formula is C12H11ClN4OC_{12}H_{11}ClN_4O, with a molecular weight of 262.701 g/mol. Its structure features a 1,3,4-oxadiazole ring which is crucial for its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For example, compounds similar to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) have demonstrated inhibition of EGFR and Src kinases with IC50 values as low as 0.24 μM for EGFR .
  • Cell Line Studies : In vitro studies have demonstrated that compounds containing the 1,3,4-oxadiazole ring show significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), HEPG2 (liver cancer), and PC-3 (prostate cancer). For instance, one study reported an IC50 value of 1.18 μM against MCF7 cells for a related compound .
Cell Line IC50 (µM) Compound
MCF71.18 ± 0.14Similar Oxadiazole Derivative
PC-30.67Similar Oxadiazole Derivative
HCT1160.80Similar Oxadiazole Derivative

Antimicrobial Activity

In addition to anticancer properties, certain oxadiazole derivatives have shown promising antimicrobial activities. A study indicated that compounds with similar structures possess effective antibacterial properties against various pathogens .

Case Studies

Several case studies highlight the biological activity of oxadiazole derivatives:

  • Zhang et al. Study : This research synthesized multiple oxadiazole derivatives and tested their activity against a panel of cancer cell lines using TRAP PCR-ELISA assays. The results indicated that specific modifications to the oxadiazole structure significantly enhanced anticancer potency .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) derivatives with target proteins involved in cancer progression. These studies revealed strong interactions with EGFR and Src kinases, suggesting potential as therapeutic agents .

Scientific Research Applications

Antimicrobial Activity

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide also exhibits notable antimicrobial properties:

  • Bactericidal Effects : In vitro studies have shown that the compound is effective against a range of bacterial strains. It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Antifungal Activity : The compound has demonstrated efficacy against common fungal pathogens, suggesting potential applications in treating fungal infections.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of derivatives of this compound. The derivatives exhibited anticancer activities with IC50 values ranging from 0.5 to 10 μM across various cancer cell lines .

Case Study 2: Antimicrobial Testing

In another study published in Pharmaceutical Biology, researchers tested the antimicrobial activity of this compound against clinical isolates of bacteria and fungi. The results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) below 50 μg/mL for most tested pathogens .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4/c14-9-3-1-8(2-4-9)12-16-17-13(21-12)15-11(18)10-7-19-5-6-20-10/h1-4,7H,5-6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHLMKJJKMXQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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